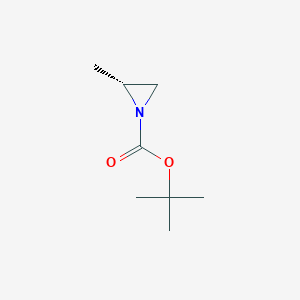

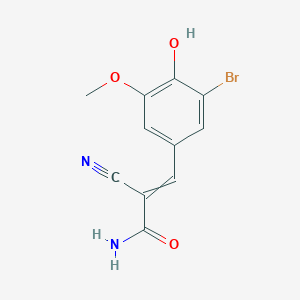

(R)-tert-butyl 2-methylaziridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-tert-butyl 2-methylaziridine-1-carboxylate, also known as R-TBMC, is an organocatalytic compound that has been studied extensively for its potential applications in the field of organic synthesis. It is an important reagent in the synthesis of chiral molecules, and has been used as a catalyst for asymmetric reactions. R-TBMC has been studied for its role in the synthesis of natural products, pharmaceuticals, and other compounds, and has been found to be a relatively efficient and cost-effective catalyst.

Applications De Recherche Scientifique

Rhodium(I) Catalyzed Carbonylative Ring Expansion

The study by Ardura, López, and Sordo (2006) provides insights into the rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, highlighting the impact of substituents on the aziridine ring on reaction outcomes. Although it specifically discusses N-tert-butyl-2-phenylaziridine and not the exact compound , the mechanisms detailed can be relevant for understanding how similar compounds might behave under catalytic conditions, potentially offering routes to beta-lactams, important molecules in the synthesis of various chemicals (Ardura, López, & Sordo, 2006).

Photochemical and Thermal Synthesis

Bonnet et al. (2003) discuss the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, demonstrating the versatility of certain ligands in creating complexes that are significant for their roles in light-induced reactions. This research, while not directly related, underscores the potential of structurally similar compounds in facilitating the synthesis and modification of coordination complexes, which are crucial in materials science and catalysis (Bonnet et al., 2003).

Synthesis of Chiral Auxiliaries

The work by Studer, Hintermann, and Seebach (1995) on the synthesis and applications of a new chiral auxiliary highlights the critical role of tert-butyl substituted compounds in enantioselective synthesis. Such compounds, including (R)-tert-butyl 2-methylaziridine-1-carboxylate, could be essential in creating chiral environments for asymmetric synthesis, indicating their importance in the production of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Highly Stereoselective Hydroformylation

Research on the hydroformylation of (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, as discussed by Kollár and Sándor (1993), underscores the potential of tert-butyl substituted aziridines and similar compounds in stereoselective synthesis. The selective formation of valuable intermediates for amino acid derivatives suggests applications in synthesizing complex organic molecules (Kollár & Sándor, 1993).

Anionic Cascade Recyclization

Ivanov (2020) explored the anionic cascade recyclization of certain heterocyclic systems, demonstrating the reactivity and transformation possibilities of compounds with tert-butyl groups. This study indicates the potential for this compound to participate in complex reaction networks leading to novel heterocyclic compounds (Ivanov, 2020).

Mécanisme D'action

Target of Action

The primary target of ®-tert-butyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which are usually located in the endoplasmic reticulum (ER). In the case of malignant transformation, PDIA1 can migrate to the cell surface .

Mode of Action

The ®-tert-butyl 2-methylaziridine-1-carboxylate interacts with its target, PDIA1, by alkylation . The high strain energy of the aziridine ring in the compound promotes high reactivity towards nucleophiles, such as the thiol group of the cysteine in PDIA1 . This reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The interaction of ®-tert-butyl 2-methylaziridine-1-carboxylate with PDIA1 affects the protein folding process in the ER . PDIA1 plays a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . By inhibiting PDIA1, the compound can disrupt this process, potentially leading to the accumulation of misfolded proteins .

Result of Action

The inhibition of PDIA1 by ®-tert-butyl 2-methylaziridine-1-carboxylate can lead to the disruption of protein folding in the ER . This could potentially lead to the accumulation of misfolded proteins, triggering cellular stress responses .

Action Environment

The action of ®-tert-butyl 2-methylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the pH level can affect the compound’s reactivity. It has been demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions

Propriétés

IUPAC Name |

tert-butyl (2R)-2-methylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-VJSCVCEBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)